4-Chloro-2-methylphenol-3,5,6-d3,od
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Overview
Description
4-Chloro-2-methylphenol-3,5,6-d3,od is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. It is a derivative of 4-chloro-2-methylphenol, with deuterium atoms replacing hydrogen atoms at specific positions on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenol-3,5,6-d3,od typically involves the deuteration of 4-chloro-2-methylphenol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic exchange reactions. The use of deuterated solvents and high-pressure reactors can enhance the efficiency of the deuteration process. The final product is then purified through distillation or recrystallization to achieve the desired chemical purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenol-3,5,6-d3,od can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols.
Scientific Research Applications
4-Chloro-2-methylphenol-3,5,6-d3,od has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It may be utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenol-3,5,6-d3,od involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is affected. This can influence the compound’s behavior in biological systems, making it a valuable tool in research.
Comparison with Similar Compounds
4-Chloro-2-methylphenol-3,5,6-d3,od can be compared with other deuterated phenols and chlorinated phenols:
4-Chloro-2-methylphenol: The non-deuterated version of the compound, which lacks the unique properties conferred by deuterium.
4-Chloro-3-methylphenol: A similar compound with a different substitution pattern on the phenol ring.
2,4-Dichlorophenol: Another chlorinated phenol with two chloro groups, offering different chemical and physical properties.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in spectroscopic analysis and metabolic studies.
Properties
Molecular Formula |
C7H7ClO |
---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
InChI Key |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])C)[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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